
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5
Vorbereitungsmethoden
The synthesis of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Industrial production often employs flow synthesis techniques, which offer advantages in terms of safety and product purity .
Analyse Chemischer Reaktionen
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents like NiO2, CuBr2/DBU, and NBS/hv are also used for oxidation reactions . These reactions often result in the formation of oxazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer properties . The compound is also used in the development of new materials and as a flavoring agent in the food industry .
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be compared with other 2,4,5-trisubstituted oxazoles. Similar compounds include 4-ethyl-2-isopropyl-5-methyl-1,3-oxazole and other oxazole derivatives . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84027-96-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-5-8-7(4)11-9(10-8)6(2)3/h6H,5H2,1-4H3 |
InChI-Schlüssel |
SGEREWZCOUDFEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=N1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



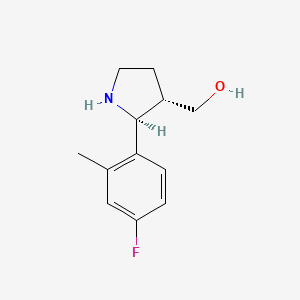
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)

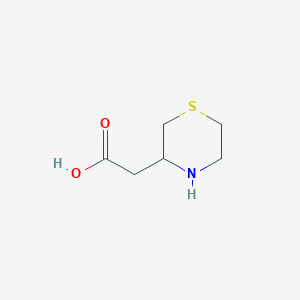
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
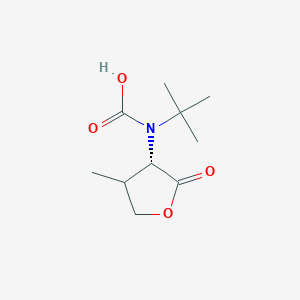
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
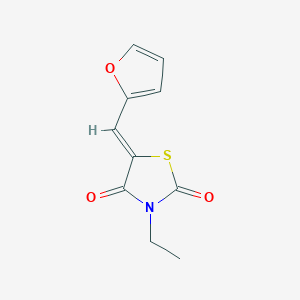

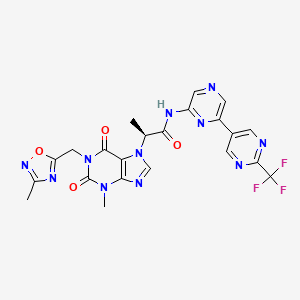
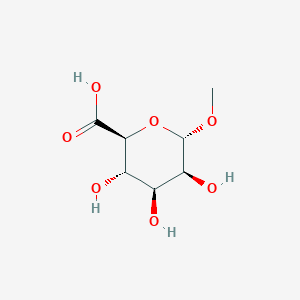
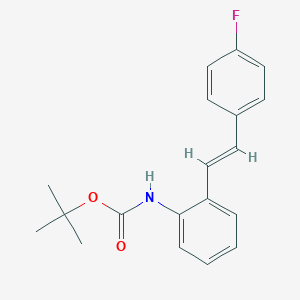
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
